(1R,4r)-4-[1-(propan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine
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Overview
Description
(1R,4r)-4-[1-(propan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine is a complex organic compound that features a cyclohexane ring substituted with an imidazole group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4r)-4-[1-(propan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Cyclohexane Ring Formation: The cyclohexane ring can be formed through a Diels-Alder reaction between a diene and a dienophile.
Substitution Reactions: The imidazole and amine groups are introduced through substitution reactions, where appropriate leaving groups are replaced by the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(1R,4r)-4-[1-(propan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imidazole ring to an imidazoline ring.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of imidazole oxides.
Reduction: Formation of imidazoline derivatives.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
(1R,4r)-4-[1-(propan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (1R,4r)-4-[1-(propan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions, enzymes, and receptors, modulating their activity. The amine group can form hydrogen bonds with biological molecules, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
(1R,4r)-4-[1-(propan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine: Unique due to its specific substitution pattern and stereochemistry.
(1R,4r)-4-[1-(methyl)-1H-imidazol-2-yl]cyclohexan-1-amine: Similar structure but with a different alkyl group.
(1R,4r)-4-[1-(ethyl)-1H-imidazol-2-yl]cyclohexan-1-amine: Another similar compound with a different alkyl group.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both an imidazole and an amine group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H21N3 |
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Molecular Weight |
207.32 g/mol |
IUPAC Name |
4-(1-propan-2-ylimidazol-2-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C12H21N3/c1-9(2)15-8-7-14-12(15)10-3-5-11(13)6-4-10/h7-11H,3-6,13H2,1-2H3 |
InChI Key |
GKKLQDBIJLOCAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CN=C1C2CCC(CC2)N |
Origin of Product |
United States |
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